molecular formula C9H7BrFNO B11770619 7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one

7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11770619
M. Wt: 244.06 g/mol
InChI Key: MLCADOXVYIFCGY-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 7th position.

    Fluorination: Introduction of the fluorine atom at the 5th position.

    Cyclization: Formation of the quinolinone ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds in the quinolinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydroquinolin-2(1H)-one
  • 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
  • 7-Bromo-5-chloro-3,4-dihydroquinolin-2(1H)-one

Uniqueness

7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

7-bromo-5-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H7BrFNO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h3-4H,1-2H2,(H,12,13)

InChI Key

MLCADOXVYIFCGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(=CC(=C2)Br)F

Origin of Product

United States

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